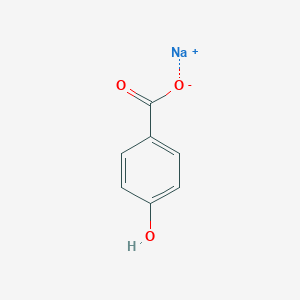

Sodium 4-hydroxybenzoate

Descripción

Historical Trajectories of p-Hydroxybenzoic Acid Derivative Studies

The scientific investigation into p-hydroxybenzoic acid and its derivatives, particularly its esters known as parabens, has a history rooted in the search for effective antimicrobial agents. Early studies on these compounds were largely driven by their potential as preservatives in various industries. researchgate.net The esters, such as methyl, ethyl, propyl, and butylparaben, were found to be effective at low concentrations against a broad spectrum of fungi and Gram-positive bacteria. researchgate.net Research from the mid-20th century, such as the work by Aalto et al. in 1953, systematically described the antimicrobial properties of these esters and their applications. researchgate.net

Over time, research expanded beyond their preservative functions to explore their chemical reactivity and potential as building blocks in organic synthesis. For instance, a 1939 study published in the Journal of the American Chemical Society detailed the use of ethers of p-hydroxybenzoic acid as derivatives for the identification of alkyl halides, showcasing their utility in analytical chemistry. acs.org More recent research has focused on the diverse biological activities of p-hydroxybenzoic acid derivatives, including antioxidant, anti-inflammatory, and even potential therapeutic applications, moving far beyond their initial use as simple preservatives. globalresearchonline.netnih.gov The synthesis and study of these derivatives have also evolved, with modern techniques allowing for more complex modifications and a deeper understanding of their structure-activity relationships. frontiersin.org

Foundational Role and Research Significance of Sodium 4-Hydroxybenzoate (B8730719) in Chemical and Biological Sciences

Sodium 4-hydroxybenzoate serves as a cornerstone compound in various scientific disciplines due to its specific chemical properties and biological interactions. Its high solubility in water, a characteristic that distinguishes it from its parent acid and ester derivatives, makes it particularly suitable for use in aqueous solutions for a wide range of research applications.

In Chemical Sciences:

In the realm of chemical synthesis, this compound is a valuable starting material and intermediate. lookchem.comfishersci.pt Its structure, featuring a reactive carboxylate group and a phenolic hydroxyl group, allows it to participate in a variety of chemical reactions. A significant area of research involves its use in esterification reactions. For example, it has been used to study catalytic esterification with benzyl (B1604629) bromide, a process that can be enhanced by methods like ultrasound-assisted solid–liquid phase-transfer catalysis (U-SLPTC). ottokemi.comsigmaaldrich.com This research is crucial for developing more efficient and environmentally friendly methods for synthesizing valuable esters.

The compound is also utilized in the synthesis of more complex molecules. For instance, it can be a reactant in the preparation of benzyl p-hydroxybenzoate. Its role as a precursor extends to the development of polymers and other specialty chemicals, highlighting its versatility as a chemical intermediate.

In Biological Sciences:

The significance of this compound in biological sciences is multifaceted. It is widely used as a biochemical reagent for life science research. medchemexpress.com One of its primary roles is in the study of enzymes and metabolic pathways. chemimpex.com For example, it serves as a substrate for 4-hydroxybenzoate polyprenyltransferase, a key enzyme in the biosynthesis of ubiquinone (Coenzyme Q), which is essential for cellular respiration. researchgate.nethmdb.canih.gov The study of such enzymatic reactions provides fundamental insights into cellular metabolism.

Furthermore, this compound is employed in research on antimicrobial mechanisms. Its ability to inhibit the growth of bacteria and fungi is attributed to its capacity to disrupt cell membranes and interfere with metabolic processes, including enzyme inhibition and the disruption of cellular respiration. This makes it a model compound for investigating the modes of action of preservatives and antimicrobial agents.

Another area of research significance is its use as a hydroxyl radical trap in studies of oxidative stress. nih.gov It reacts with highly reactive hydroxyl radicals to form specific dihydroxybenzoate isomers, which can then be detected and quantified. This application is valuable for assessing free radical damage in biological systems with fewer analytical complications than other commonly used trapping agents like salicylate (B1505791). nih.gov The compound also appears as a plant and algal metabolite, and its study can provide insights into the biochemical pathways in these organisms. ebi.ac.uk

Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 114-63-6 | sigmaaldrich.comchemimpex.com |

| Molecular Formula | C₇H₅NaO₃ | lookchem.comchemimpex.com |

| Molecular Weight | 160.10 g/mol | sigmaaldrich.comchemimpex.com |

| Appearance | White to faint yellow or off-white crystalline powder | ottokemi.comchemimpex.com |

| Melting Point | >300 °C | biosynth.com |

| Boiling Point | 336.2 °C at 760 mmHg | lookchem.com |

| Flash Point | 171.3 °C | lookchem.com |

| Solubility | Soluble in water | fishersci.pt |

| EINECS Number | 204-051-1 | lookchem.com |

Comparison of this compound with Related Compounds

| Compound | Key Differentiating Feature | Primary Research Application | Reference(s) |

| 4-Hydroxybenzoic Acid | Parent acid, less soluble in water | Precursor in synthesis, comparative studies | |

| Methylparaben | Methyl ester of 4-hydroxybenzoic acid | Antimicrobial preservative studies | researchgate.net |

| Ethylparaben | Ethyl ester of 4-hydroxybenzoic acid | Antimicrobial preservative studies | researchgate.net |

| Propylparaben | Propyl ester of 4-hydroxybenzoic acid | Antimicrobial preservative studies | researchgate.net |

| Butylparaben | Butyl ester of 4-hydroxybenzoic acid | Antimicrobial preservative studies | researchgate.net |

| Sodium Salicylate (2-hydroxybenzoate) | Structural isomer (ortho vs. para hydroxyl group) | Analgesic research, comparative hydroxyl radical trapping studies |

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

114-63-6 |

|---|---|

Fórmula molecular |

C7H6NaO3 |

Peso molecular |

161.11 g/mol |

Nombre IUPAC |

sodium;4-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10); |

Clave InChI |

UUJAFUUULNATAB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])O.[Na+] |

SMILES isomérico |

C1=CC(=CC=C1C(=O)[O-])O.[Na+] |

SMILES canónico |

C1=CC(=CC=C1C(=O)O)O.[Na] |

Otros números CAS |

114-63-6 |

Pictogramas |

Irritant |

Números CAS relacionados |

99-96-7 (Parent) |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of Sodium 4 Hydroxybenzoate

Direct Synthetic Routes and Related Chemical Mechanisms

The principal route to 4-hydroxybenzoic acid, the immediate precursor to its sodium salt, is the Kolbe-Schmitt reaction. This process involves the carboxylation of a phenoxide under specific conditions.

The Kolbe-Schmitt reaction is a carboxylation process that begins with the treatment of phenol (B47542) with a strong base, such as sodium hydroxide (B78521), to generate the sodium phenoxide ion. testbook.comnumberanalytics.combyjus.com This phenoxide ion is significantly more reactive toward electrophilic aromatic substitution than phenol itself due to the increased electron density on the aromatic ring. testbook.combyjus.comaakash.ac.in The reaction proceeds via the nucleophilic addition of the sodium phenoxide to carbon dioxide, a weak electrophile, under high pressure (typically 100 atm) and elevated temperature (around 125°C). testbook.comwikipedia.org

The mechanism involves several key steps. First, the carbon dioxide molecule attacks the polarized O-Na bond of the sodium phenoxide, leading to the formation of a NaPh-CO2 complex intermediate. jergym.cz Following this, the electrophilic carbon atom of CO2 attacks the electron-rich aromatic ring. jergym.cz This attack can occur at either the ortho or para position relative to the hydroxyl group. aakash.ac.in The final step is the acidification of the resulting salicylate (B1505791) or para-hydroxybenzoate salt to yield the corresponding hydroxybenzoic acid. testbook.comwikipedia.org

A theoretical study using Density Functional Theory (DFT) suggests the reaction proceeds through three transition states and three intermediates. jergym.czresearchgate.net The initial product formed is often sodium phenyl carbonate, which then rearranges. rsc.org The regiochemistry of the carboxylation—that is, whether the carboxyl group adds to the ortho or para position—is highly dependent on the reaction conditions and the choice of alkali metal.

While using sodium hydroxide typically favors the formation of the ortho-isomer (salicylic acid), the synthesis of 4-hydroxybenzoic acid is favored by using potassium hydroxide at higher temperatures. testbook.combyjus.comwikipedia.org At lower temperatures, the ortho-isomer is kinetically favored, but at higher temperatures, the more thermodynamically stable para-isomer, 4-hydroxybenzoic acid, becomes the major product. aakash.ac.in

| Parameter | Condition Favoring Ortho-Isomer (Salicylic Acid) | Condition Favoring Para-Isomer (4-Hydroxybenzoic Acid) | Reference |

|---|---|---|---|

| Alkali Metal | Sodium (Sodium Hydroxide) | Potassium (Potassium Hydroxide) | wikipedia.org, byjus.com |

| Temperature | Lower (e.g., ~125°C) | Higher (e.g., >200°C) | aakash.ac.in |

| Kinetic vs. Thermodynamic Control | Kinetic Product | Thermodynamic Product | aakash.ac.in |

Spectroscopic and Crystallographic Elucidation of Sodium 4 Hydroxybenzoate Structure and Interactions

Vibrational Spectroscopy for Molecular Fingerprinting of Sodium 4-Hydroxybenzoate (B8730719)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within the sodium 4-hydroxybenzoate molecule.

Fourier Transform Infrared Spectroscopic Analyses

FTIR spectroscopy of this compound reveals characteristic absorption bands that correspond to specific molecular vibrations. When analyzed as a KBr disc, the spectrum displays several key peaks. chemicalbook.com A prominent feature is the broad band associated with the phenolic -OH stretching vibration, typically observed in the region of 3449 cm⁻¹. researchgate.net The acidic C=O stretching of the carboxylate group gives rise to a strong absorption peak around 1663 cm⁻¹. researchgate.net Additionally, a peak at approximately 1588 cm⁻¹ is attributed to the phenolic -OH stretching. researchgate.net The presence of the carboxylate group is further confirmed by the symmetric stretching vibration, which appears around 1390-1400 cm⁻¹.

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is characterized by vibrations of the aromatic ring and the carboxylate group. osti.gov Studies on similar phenolic compounds, such as ferulic acid in wheat bran, show characteristic doublets in the 1600-1631 cm⁻¹ region, which are sensitive to the deprotonation of the phenolic group. usda.gov In the presence of a base like NaOH, these bands are expected to shift to lower wavenumbers, indicating the formation of the phenoxide ion. usda.gov The carboxylate group of sodium benzoate (B1203000) has been shown to adsorb on the surface of silver nanoparticles in Surface-Enhanced Raman Scattering (SERS) studies, suggesting a similar interaction potential for the carboxylate of this compound. osti.gov

Nuclear Magnetic Resonance Spectroscopy for Structural Assignments of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed structural information for this compound.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, shows distinct signals for the aromatic protons. chemicalbook.com The protons on the benzene (B151609) ring appear as two sets of doublets, a consequence of their different chemical environments. The protons ortho to the carboxylate group (labeled as 'A') are deshielded and resonate at a lower field, around 7.80 ppm. chemicalbook.com The protons ortho to the hydroxyl group (labeled as 'B') are more shielded and appear at a higher field, around 6.73 ppm. chemicalbook.com The integration of these signals confirms the presence of two protons of each type.

Interactive Data Table: ¹H NMR Chemical Shifts of this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (ppm) |

| A (ortho to -COO⁻) | 7.80 |

| B (ortho to -OH) | 6.73 |

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are observed for each carbon atom in the aromatic ring as well as for the carboxylate carbon. chemicalbook.com The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylate group. The carbon attached to the hydroxyl group (C4) and the carboxylate carbon (C7) have characteristic chemical shifts that are readily identifiable. The other aromatic carbons also show distinct resonances based on their position relative to the substituents.

Mass Spectrometric Approaches for this compound and Related Compounds

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. Gas chromatography-mass spectrometry (GC-MS) has been employed to study this compound, particularly in the context of its role as a hydroxyl radical trap. nih.gov In these studies, the derivatized form of 4-hydroxybenzoate is analyzed, and the mass spectrometer provides full mass spectral identification of the compound and its reaction products. nih.gov The electron ionization (EI) mass spectrum of the related 4-hydroxybenzoic acid shows a molecular ion peak (M⁺) at m/z 138, confirming its molecular weight. researchgate.net This technique is valuable for identifying and quantifying this compound and its metabolites in biological and chemical systems. nih.govebi.ac.uk

Electrospray Ionization Quadrupole-Quadrupole Mass Spectrometry (LC-ESI-QQ-MS2)

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) serves as a powerful analytical technique for the quantification of this compound (also known as p-hydroxybenzoic acid or 4-HBA) and its isomers. In this method, the analyte is first separated from other components in a sample matrix using high-performance liquid chromatography (HPLC). The separation of 4-hydroxybenzoic acid, along with its isomers like 2-hydroxybenzoic acid (salicylic acid) and 3-hydroxybenzoic acid, can be effectively achieved on a reversed-phase biphenyl (B1667301) stationary phase with a mobile phase consisting of methanol (B129727) and water acidified with formic acid. vu.edu.au

Following chromatographic separation, the eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates gas-phase ions from the analyte molecules. For 4-hydroxybenzoic acid, analysis is typically performed in negative ion mode. The precursor ion, which corresponds to the deprotonated molecule [M-H]⁻, has a mass-to-charge ratio (m/z) of 137. vu.edu.au

Tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) instrument, is employed for selective and sensitive detection. This involves isolating the precursor ion (m/z 137), subjecting it to collision-induced dissociation (CID), and then monitoring a specific product ion. For 4-hydroxybenzoic acid and its isomers, a characteristic Multiple Reaction Monitoring (MRM) transition is the fragmentation of the m/z 137 precursor ion to a product ion at m/z 93. vu.edu.au This fragmentation corresponds to the loss of a carbon dioxide molecule (44 Da) from the carboxylate group. This specific transition allows for highly selective quantification of monohydroxybenzoic acids, even in complex biological or environmental samples. vu.edu.au Studies have utilized this method to determine the concentration of 4-hydroxybenzoic acid in commercial seaweed biostimulants, finding levels of 1748 µg/L. vu.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydroxyl Radical Adducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for identifying the products formed when this compound is used as a chemical trap for hydroxyl radicals (•OH). nih.gov Due to the extremely short half-life of hydroxyl radicals in biological systems, direct detection is difficult. tandfonline.com A common indirect method involves using aromatic compounds like 4-hydroxybenzoate, which react with •OH to form stable hydroxylated products. nih.govtandfonline.com These products, known as hydroxyl radical adducts, can then be measured as an index of hydroxyl radical formation. nih.gov

When 4-hydroxybenzoate traps a hydroxyl radical, it forms dihydroxybenzoate (DHBA) isomers. The primary adducts formed are 3,4-dihydroxybenzoic acid (protocatechuic acid) and, to a lesser extent, other isomers. The reaction with the hydroxyl radical predominantly results in the addition of a hydroxyl group to the 3-position of the aromatic ring. iwaponline.com

For GC-MS analysis, the non-volatile dihydroxybenzoate products must first be converted into volatile derivatives. This is typically achieved through a derivatization step, such as trimethylsilylation, which replaces the acidic protons on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov The resulting TMS derivatives are volatile and thermally stable, making them suitable for GC analysis.

The GC separates the different derivatized isomers, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules (commonly via electron ionization) and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for its identification. researchgate.net For example, the non-derivatized 4-hydroxybenzoic acid shows a molecular ion peak at m/z 138. researchgate.net This GC-MS methodology has been successfully used to measure dihydroxybenzoate isomers in biological fluids like rat serum, providing a sensitive and specific tool for free radical research. nih.gov

X-ray Diffraction for Crystalline Structure Determination of this compound

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. Both powder and single-crystal XRD techniques have been instrumental in elucidating the precise structure of this compound and related compounds.

High-Resolution Powder X-ray Diffraction for Ab Initio Structure Solution

The crystal structure of this compound was successfully solved ab initio (from the beginning, without a prior structural model) using high-resolution synchrotron X-ray powder diffraction data. iucr.orgpsu.edu This is a significant achievement, as solving complex structures from powder data can be challenging. cristal.orgaps.org

The analysis revealed that this compound crystallizes in the monoclinic space group P2₁, with two molecules per unit cell (Z = 2). iucr.orgresearchgate.net The determined unit-cell parameters are a = 16.0608 (3) Å, b = 5.38291 (9) Å, c = 3.63834 (6) Å, and β = 92.8692 (5)°. iucr.orgpsu.edu The structure consists of layers of distorted NaO₆ prisms oriented perpendicular to the a-axis, with the phenyl rings of the hydroxybenzoate anions arranged perpendicularly to these inorganic layers, pointing both up and down. iucr.orgpsu.eduresearchgate.net The remarkable quality of the data and the accuracy of the final model were such that it was possible to locate the hydrogen atom of the phenolic hydroxyl group from a difference Fourier map, a rare accomplishment for powder diffraction techniques. iucr.orgresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₅NaO₃ | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁ | iucr.orgresearchgate.net |

| a (Å) | 16.0608 (3) | iucr.orgpsu.edu |

| b (Å) | 5.38291 (9) | iucr.orgpsu.edu |

| c (Å) | 3.63834 (6) | iucr.orgpsu.edu |

| β (°) | 92.8692 (5) | iucr.orgpsu.edu |

| Volume (ų) | 314.153 | iucr.org |

| Z | 2 | iucr.orgresearchgate.net |

Single-Crystal X-ray Diffraction Studies of Alkali Metal 4-Hydroxybenzoates

While the structure of this compound itself was solved from powder data, single-crystal X-ray diffraction studies of other alkali metal salts of 4-hydroxybenzoic acid provide valuable comparative insights. iucr.orgnih.govunimelb.edu.au These studies reveal that while the salts might be expected to have similar atomic arrangements, there are significant structural differences. iucr.orgnih.gov 4-hydroxybenzoic acid demonstrates remarkable coordinative flexibility, forming ionic solids with different stoichiometries and hydration states depending on the specific alkali metal and reaction conditions. iucr.orgnih.gov

Analysis of Anisotropic Peak Broadening in Powder Diffraction Data

A significant challenge in the structure determination of this compound from powder diffraction data was the presence of anisotropic peak broadening. iucr.orgpsu.edu This phenomenon, where the width of diffraction peaks is not a simple, smooth function of the diffraction angle (d-spacing), can severely complicate structure refinement using standard methods like the Rietveld technique. ucl.ac.ukconsensus.app In the case of this compound, peaks that were close to each other in the diffraction pattern exhibited vastly different widths, an effect attributed to anisotropic strain within the microcrystals. iucr.orgucl.ac.uk

To overcome this, a phenomenological model that accounts for the multi-dimensional distribution of lattice metrics within the powder sample was applied. iucr.orgucl.ac.ukresearchgate.net This model treats the strain distribution anisotropically, allowing for a more accurate description of the observed peak shapes. bbk.ac.uk The application of this model resulted in a dramatic improvement in the quality of the Rietveld fit. The weighted-profile R-factor (Rwp), a key indicator of the goodness of fit, dropped from 17.75% for a standard refinement to 7.16% when the anisotropic broadening model was included. iucr.org This superior modeling was crucial for the successful and accurate ab initio structure solution. iucr.orgresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks in 4-Hydroxybenzoate Salts

The crystal structure of this compound is stabilized by a combination of intermolecular forces. iucr.orgpsu.edu The layered architecture is held together by van der Waals forces between the stacked phenyl groups of the hydroxybenzoate anions in adjacent layers. iucr.orgpsu.eduresearchgate.net

Of paramount importance is the extensive network of hydrogen bonds. iucr.orgnih.gov Hydrogen bonding is a key feature in the crystal structures of nearly all 4-hydroxybenzoate salts, playing a crucial role in their self-assembly. iucr.orgrsc.orgrsc.org In the structure of this compound, additional stability is provided by hydrogen bonding between the phenolic oxygen atoms. iucr.orgpsu.edu In related 4-hydroxybenzoate salts, the carboxylate groups and the phenolic hydroxyl groups act as robust hydrogen bond donors and acceptors, linking anions and cations into one-, two-, or three-dimensional supramolecular networks. nih.govnih.gov For example, in some structures, head-to-tail hydrogen bonds between the phenolic hydroxyl group of one anion and a carboxylate oxygen of a neighboring anion create infinite chains. rsc.org These chains can then be cross-linked by cations and solvent molecules, if present, leading to complex and stable three-dimensional architectures. rsc.orgnih.gov The study of these non-covalent interactions is central to the field of crystal engineering, as they govern the final physical properties of the material. rsc.orgniscpr.res.in

Computational Chemistry and Theoretical Modeling of this compound Systems

Computational chemistry and theoretical modeling provide powerful tools for understanding the structure, behavior, and interactions of this compound at an atomic and molecular level. These methods complement experimental findings by offering insights into electronic properties, dynamic behavior in solution, and the energetic landscapes of its interactions, which are often difficult to probe through empirical means alone.

Ab Initio Quantum Chemical Investigations of Electronic Structure and Reactivity

Ab initio quantum chemical methods, which solve the electronic Schrödinger equation without empirical parameters, are fundamental to understanding the intrinsic properties of the 4-hydroxybenzoate anion. These calculations provide detailed information on electron distribution, molecular orbital energies, and reactivity.

Studies have employed various levels of theory to investigate the hydroxybenzoic acids and their corresponding anions. acs.org For instance, research using Hartree-Fock Self-Consistent Field (SCF) and Møller-Plesset perturbation theory (MP2) with basis sets like 6-31G(d,p) and 6-311+G(2d,p) has been conducted to analyze the thermodynamic stabilities of these compounds in both the gas phase and aqueous solution. acs.org Such calculations are crucial for determining properties like proton affinity and the acidity constant (pKa), which for 4-hydroxybenzoic acid is influenced by the electronic effects of the para-hydroxyl group. iucr.org

The electronic structure of the 4-hydroxybenzoate anion is characterized by the delocalization of negative charge across the carboxylate group and the benzene ring, which is also influenced by the electron-donating hydroxyl group. This charge distribution is key to its reactivity and intermolecular interactions. rsc.org In the crystalline state of related compounds, the carboxylate group of the 4-hydroxybenzoate anion is observed to be slightly twisted out of the plane of the benzene ring. researchgate.netnih.gov For example, in 2,3-diaminopyridinium 4-hydroxybenzoate, this dihedral angle is reported as 3.77 (5)°. researchgate.netnih.gov

Computational analyses, such as those using Density Functional Theory (DFT), are also used to evaluate properties like first-order hyperpolarizability, Mulliken atomic charge populations, and bonding interactions, providing a deeper understanding of the molecule's potential for nonlinear optical applications and its intermolecular bonding characteristics. researchgate.net Theoretical studies supported by Symmetry-Adapted Perturbation Theory (SAPT) help to quantify the different components of intermolecular forces—electrostatics, exchange, induction, and dispersion—that govern the formation of complexes and cocrystals involving the 4-hydroxybenzoate anion. rsc.org These analyses have shown that strong hydrogen bonds, particularly N–H···O interactions, are often the primary stabilizing force in cocrystal formation. rsc.org

Molecular Dynamics Simulations for Understanding Aqueous Solution Behavior and Ion Mobility

Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of ions in solution. For this compound, MD simulations elucidate the complex interplay between the 4-hydroxybenzoate anion, sodium cations, and surrounding water molecules, which dictates macroscopic properties like ion mobility and solution structure. rsc.org

A systematic investigation of aqueous solutions of hydroxybenzoate (HB) isomers (ortho, meta, and para) has been performed using MD simulations with the LAMMPS simulation package. rsc.orgresearchgate.net These simulations, conducted at 298.15 K, have utilized different water models, such as SPC and SPC/E, to assess the influence of the solvent model on the results. rsc.org The GROMOS96 force field has been used for the hydroxybenzoate molecules. rsc.org

The simulations revealed that the mobility of the hydroxybenzoate anions, as measured by their self-diffusion coefficients, is highly dependent on the isomer's structure and its interactions with water. rsc.org The calculated self-diffusion coefficients for the p-hydroxybenzoate anion are consistently lower than those for the ortho and meta isomers. rsc.org This is attributed to the fact that the para-isomer forms the most hydrogen bonds with water, increasing its effective hydrodynamic radius and impeding its movement through the solution. rsc.org At lower concentrations (e.g., 0.055 M), hydrogen bonding with water is the dominant factor determining ion mobility. rsc.org

At higher concentrations (e.g., 0.46 M), the tendency for the anions to form clusters significantly influences their mobility. rsc.org The p-hydroxybenzoate anion, in particular, shows a propensity to form large clusters of ten or more ions, which further reduces its self-diffusion coefficient. rsc.org This clustering behavior can be analyzed through radial distribution functions between the carboxylic carbon atoms of the anions. researchgate.net

Table 1. Self-diffusion coefficients of the p-hydroxybenzoate (p-HB) anion at different concentrations and with different water models, as determined by molecular dynamics simulations. rsc.org

The simulations also provide insights into the hydration shell of the ions. The sodium ion (Na+) is known to be highly mobile and can readily transition between being directly bonded to oxygen atoms of the anion or being fully solvated by water. nih.gov The inner solvation shell of Na+ fluctuates rapidly, coordinating on average between 5 and 5.5 oxygen atoms. nih.gov

Theoretical Frameworks for Solvation Energies and Intermolecular Binding of Hydroxybenzoates

The energy associated with dissolving a substance (solvation free energy) and the energy of binding between molecules are critical for predicting chemical equilibria, solubility, and the formation of molecular complexes. d-nb.infoarxiv.org Several theoretical frameworks exist to calculate these properties for systems involving hydroxybenzoates.

Continuum solvation models are a major class of methods used to estimate solvation energies. aip.org These models, such as the Polarizable Continuum Model (PCM), SCIPCM, and the SM-X family of models, treat the solvent as a continuous dielectric medium rather than as individual molecules. acs.orgaip.org This approach has been used to calculate the solvation energies for hydroxybenzoic acid anions, revealing that the trends in these energies can explain the binding behavior of the anions to other molecules, like surfactants. acs.org

A more refined approach is the cluster-continuum model, which combines the explicit inclusion of a few solvent molecules in the quantum chemical calculation (the "cluster") with a dielectric continuum for the bulk solvent. researchgate.net This hybrid method is particularly effective because it explicitly accounts for strong, specific solute-solvent interactions, such as hydrogen bonds in the first solvation shell, leading to more accurate predictions of properties like pKa values, which are directly related to solvation free energies. researchgate.net

For intermolecular binding, the total binding energy can be computationally dissected to understand the nature of the interaction. rsc.org Lattice energy calculations, for instance, can be performed at the DFT level to correlate supramolecular structures with thermodynamic stability and physical properties like solubility. rsc.org Furthermore, methods like the 3-D Reference Interaction Site Model (3D-RISM) with the Kovalenko-Hirata (KH) closure provide a statistical mechanics framework to calculate solvent distribution functions around a solute, offering a powerful tool for understanding solvation structure and energetics. mdpi.com These theoretical models are essential for the rational design of new materials, such as cocrystals, where the 4-hydroxybenzoate anion can be used as a coformer to modify the properties of active pharmaceutical ingredients. rsc.org

Table 2. Symmetry-Adapted Perturbation Theory (SAPT0) analysis of the interaction energies between pyrimethamine (B1678524) (PY) and 4-hydroxybenzoic acid (4HB) in a cocrystal system, illustrating the contributions to intermolecular binding. rsc.org

Advanced Analytical Techniques for Sodium 4 Hydroxybenzoate Research

Chromatographic Separations for 4-Hydroxybenzoate (B8730719) and its Esters

Chromatography is a cornerstone of analytical chemistry, providing robust methods for the separation and analysis of complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized for the analysis of 4-hydroxybenzoate and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sodium 4-hydroxybenzoate and its esters due to its precision and applicability to a wide range of compounds. wjpmr.com The development of a reliable HPLC method involves the careful selection of several parameters to achieve optimal separation and detection.

A common approach is Reverse-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase. wjpmr.com For instance, a simple, precise, and accurate RP-HPLC method for methyl 4-hydroxybenzoate involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution (0.1 N HCL) in a 45:55 v/v ratio. researchgate.net Detection is typically carried out using a UV detector at a wavelength of 254 nm. researchgate.net

Method validation is a critical step to ensure the reliability and suitability of the developed HPLC method for its intended purpose. medwinpublishers.com Validation encompasses several key parameters as outlined by the International Conference on Harmonisation (ICH) guidelines. medwinpublishers.commyfoodresearch.com

Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. scispace.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For methyl 4-hydroxybenzoate, linearity has been demonstrated in the concentration range of 0.01–0.12 mg/mL. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking the sample with known amounts of the analyte and calculating the percentage recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. medwinpublishers.com It is typically expressed as the relative standard deviation (%RSD) of a series of measurements. medwinpublishers.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below summarizes typical parameters for an HPLC method for 4-hydroxybenzoic acid.

| Parameter | Value |

| Column | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid buffer |

| Mobile Phase B | 100% Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Retention Time | ~11.78 min |

Gas chromatography (GC) is another powerful technique for the analysis of 4-hydroxybenzoates, particularly for profiling different esters simultaneously. nih.govgcms.cz Due to the polar nature of these compounds, derivatization is often necessary before GC analysis to improve volatility, reduce adsorption in the chromatographic system, and enhance peak symmetry and sensitivity. akjournals.com Common derivatization techniques include silylation. researchgate.net

An isothermal GC method has been developed for the simultaneous assay of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates, along with 4-hydroxybenzoic acid, in various formulations. nih.gov This method often employs a flame-ionization detector (FID) for quantification. nih.gov For more specific identification, GC can be coupled with mass spectrometry (GC-MS).

The development of a GC-MS method involves optimizing various parameters, including the temperature programs for the injector, column oven, and transfer line, as well as the carrier gas flow rate. A typical GC separation can be achieved on a capillary column, such as a BP-5, with a relatively short run time.

The table below outlines typical oven temperature programming for the GC analysis of parabens. akjournals.com

| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |

| Initial | 120 | 2 | - |

| Ramp 1 | 176 | 0 | 2 |

| Ramp 2 | 280 | 1 | 50 |

Method validation for GC applications follows similar principles to HPLC, ensuring linearity, accuracy, precision, and robustness.

Capillary Electrophoretic Methods for 4-Hydroxybenzoate Analysis

Capillary electrophoresis (CE) offers a high-efficiency alternative to traditional chromatographic methods for the separation of 4-hydroxybenzoates. This technique utilizes an electric field to separate ions based on their electrophoretic mobility.

Microemulsion Electrokinetic Chromatography (MEEKC) is a mode of capillary electrophoresis that uses a microemulsion as the separation medium. researchgate.net This technique is particularly effective for separating both neutral and charged species based on their partitioning between the aqueous phase and the microemulsion droplets. researchgate.net A validated MEEKC method has been developed for the selective and quantitative analysis of methyl, ethyl, propyl, and butyl esters of 4-hydroxybenzoic acid, as well as the parent acid itself. researchgate.netnih.gov

The composition of the microemulsion is critical for achieving the desired separation and can be optimized by adjusting the type and concentration of the surfactant, co-surfactant, oil, and buffer. researchgate.netmolnar-institute.com An internal standard, such as 4-hydroxyacetophenone, can be used to improve the precision of the injection and the linearity of the detector response. researchgate.netnih.gov The results of MEEKC analysis for paraben content have been shown to be consistent with those obtained by HPLC. researchgate.netnih.gov

A typical microemulsion might consist of an oil (e.g., octane), a surfactant (e.g., sodium dodecyl sulfate), a co-surfactant (e.g., 1-butanol), and a buffer. molnar-institute.com

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography. wikipedia.orgnih.gov In CEC, a packed capillary column, similar to those used in HPLC, is subjected to a high voltage, and the mobile phase is driven by electroosmotic flow. wikipedia.org Separation is achieved through a combination of electrophoretic migration and differential partitioning between the stationary and mobile phases. wikipedia.org

CEC has been successfully applied to the separation of parabens using a C18 stationary phase. researchgate.net The retention behavior of the analytes is strongly influenced by the composition of the mobile phase, particularly the proportion of organic modifier, such as acetonitrile, in the buffer. researchgate.net By optimizing the mobile phase composition, voltage, and injection conditions, a baseline separation of methyl, ethyl, propyl, and butyl parabens can be achieved. researchgate.netresearchgate.net

The table below shows the effect of mobile phase composition on the separation of parabens in CEC. researchgate.net

| Mobile Phase Composition (TRIS buffer:Acetonitrile, v/v) | Separation Time (min) |

| 20:80 | Not fully resolved |

| 30:70 | Partial resolution |

| 50:50 | Baseline separation in ~18.5 min |

Ultraviolet-Visible Spectrophotometry for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. ugm.ac.id this compound and its derivatives have chromophores that absorb UV light, making this technique suitable for their quantification. nih.gov

The principle of UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijpsjournal.com For the quantitative analysis of sodium benzoate (B1203000), the absorbance is typically measured at a wavelength of maximum absorption, which is around 224 nm or 254 nm. wisdomlib.org

To perform a quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. wisdomlib.org The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. wisdomlib.org The method can be validated for linearity, precision, and robustness by analyzing solutions at different concentrations and on different wavelengths. ijres.org

Recent advancements in UV-Vis spectrophotometry for the analysis of preservatives like sodium benzoate include the development of novel sample preparation techniques and the use of chemometrics to improve selectivity and handle matrix interference. ugm.ac.idijpsjournal.com

Mechanistic Insights into the Antimicrobial Efficacy of Sodium 4 Hydroxybenzoate and Its Analogues

Cellular and Molecular Mechanisms of Action (In Vitro Studies)

The antimicrobial action of sodium 4-hydroxybenzoate (B8730719) is not attributed to a single, specific target but rather to a combination of effects on different cellular structures and metabolic pathways. Research suggests that these compounds can permeabilize the cell membrane, interfere with the synthesis of essential macromolecules like DNA and RNA, and inhibit enzymes vital for cellular energy production.

Hypothesized Disruption of Microbial Membrane Transport Processes

One of the proposed primary mechanisms of antimicrobial action for 4-hydroxybenzoate and its analogues is the disruption of microbial cell membrane integrity and transport functions. It is hypothesized that these compounds can interfere with the membrane's lipid bilayer, leading to increased permeability. This disruption can compromise the selective transport of ions and essential molecules across the cell membrane, ultimately leading to a loss of cellular homeostasis and viability patsnap.comnih.gov. The alteration of the membrane's permeability can cause the leakage of essential intracellular components, contributing to cell death patsnap.com.

Inhibition of Microbial DNA and RNA Biosynthesis

Several studies have proposed that sodium 4-hydroxybenzoate and its derivatives can inhibit the synthesis of DNA and RNA in microbial cells patsnap.comnih.gov. This inhibition would halt cell growth and replication. The precise mechanism of this inhibition is not fully understood but may involve the interference with the enzymes responsible for nucleic acid polymerization, such as DNA polymerase and RNA polymerase. By disrupting these fundamental processes, the compounds effectively prevent the proliferation of bacteria and fungi.

Enzymatic Inhibition Studies (e.g., ATPases, Phosphotransferases)

The antimicrobial activity of 4-hydroxybenzoate and its analogues has also been linked to the inhibition of key microbial enzymes, including ATPases and phosphotransferases patsnap.comnih.gov. ATPases are crucial for cellular energy metabolism, and their inhibition can lead to a depletion of ATP, the primary energy currency of the cell. Phosphotransferases are involved in various metabolic pathways, including nutrient uptake. By targeting these essential enzymes, this compound can disrupt vital cellular functions, leading to growth inhibition. For instance, in yeasts, benzoic acid, the active form of sodium benzoate (B1203000), has been shown to inhibit glycolysis, resulting in a decrease in intracellular ATP levels, potentially through the inhibition of phosphofructokinase quora.com.

Induction of DNA Double-Strand Breaks and Oxidative Cellular Damage

While direct evidence for this compound is limited, related phenolic compounds are known to induce oxidative stress in bacterial cells. This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA. Oxidative damage to DNA can result in single- and double-strand breaks, which, if not repaired, can be lethal to the cell nih.govfrontiersin.orgfrontiersin.orgnih.gov. The accumulation of ROS can overwhelm the bacterial cell's antioxidant defense mechanisms, leading to widespread cellular damage and death.

Modulation of Microbial Cell Cycle Progression

The disruption of fundamental cellular processes such as DNA synthesis and energy production by this compound can logically be inferred to affect the microbial cell cycle. An arrest in the cell cycle is a common response to cellular stress and damage. By inhibiting the necessary components for cell division and growth, this compound can effectively halt the proliferation of microbial populations. For example, in Escherichia coli, energy starvation can trigger a cell cycle arrest by promoting the degradation of the DnaA initiator protein, which is essential for the initiation of DNA replication frontiersin.org.

Broad-Spectrum Antimicrobial Activity Profiles (In Vitro)

This compound and its parent compound, 4-hydroxybenzoic acid, have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below summarizes the in vitro antimicrobial activity of 4-hydroxybenzoic acid and sodium benzoate against a range of microorganisms.

| Microorganism | Compound | MIC (mg/L) | Reference |

|---|---|---|---|

| Pseudomonas syringae pv. tomato DC3000 | 4-Hydroxybenzoic acid | 1381.4 | researchgate.net |

| Erwinia carotovora subsp. atroseptica BAA672 | 4-Hydroxybenzoic acid | 1381.4 | researchgate.net |

| Colletotrichum orbiculare | 4-Hydroxybenzoic acid | >1381.4 | researchgate.net |

| Fusarium oxysporum | 4-Hydroxybenzoic acid | >1381.4 | researchgate.net |

| Lactiplantibacillus plantarum | 4-Hydroxybenzoic acid | Range: 345.35 - 1381.4 | researchgate.net |

| Lactiplantibacillus paraplantarum | 4-Hydroxybenzoic acid | Range: 690.7 - 1381.4 | researchgate.net |

| Lactiplantibacillus pentosus | 4-Hydroxybenzoic acid | Range: 345.35 - 1381.4 | researchgate.net |

| Bacillus subtilis | Sodium benzoate | 10000 | agrojournal.org |

| Bacillus mycoides | Sodium benzoate | 10000 | agrojournal.org |

| Staphylococcus aureus | Sodium benzoate | 10000 | agrojournal.org |

| Escherichia coli | Sodium benzoate | 5000 | agrojournal.org |

| Pseudomonas aeruginosa | Sodium benzoate | 5000 | agrojournal.org |

| Aspergillus flavus | Sodium benzoate | >50000 | agrojournal.org |

| Candida albicans | Sodium benzoate | 2500 | agrojournal.org |

| Trichoderma harsianum | Sodium benzoate | 30000 | agrojournal.org |

| Penicillium italicum | Sodium benzoate | 20000 | agrojournal.org |

Efficacy Against Bacterial Species

This compound and its analogues demonstrate a broad spectrum of antibacterial activity. Their effectiveness is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Research has shown that 4-hydroxybenzoic acid and its esters are effective against a range of bacteria. For instance, 4-hydroxybenzoic acid itself has been identified as one of the more effective phenolic acids against various test microorganisms. ijpbp.com Its esters, known as parabens, are widely used as preservatives due to their activity against bacteria like Staphylococcus aureus and Escherichia coli. researchgate.netnih.govresearchgate.net Generally, parabens are more effective against Gram-positive bacteria than Gram-negative bacteria. researchgate.net The mechanism of action involves disrupting membrane potential and integrity. mdpi.com A close analogue, sodium benzoate, also shows significant antibacterial properties, particularly in acidic conditions where the undissociated form of benzoic acid predominates. cabidigitallibrary.orgnih.gov Studies have determined the MIC of sodium benzoate against E. coli, S. aureus, and B. subtilis to be 400 mg/mL. cabidigitallibrary.org

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of 4-hydroxybenzoic acid and its methyl ester analogue against several bacterial species.

| Compound | Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) |

| Methyl 4-hydroxybenzoate | Staphylococcus aureus | - | 4 mg/mL |

| Methyl 4-hydroxybenzoate | Escherichia coli | - | 2 mg/mL |

| Methyl 4-hydroxybenzoate | Bacillus subtilis | - | 2 mg/mL |

| 4-Hydroxybenzoic acid | Staphylococcus aureus | ATCC 29213 | 36.00-72.00 mg/mL |

| 4-Hydroxybenzoic acid | Escherichia coli | ATCC 25922 | 36.00-72.00 mg/mL |

| 4-Hydroxybenzoic acid | Bacillus subtilis | ATCC 6633 | 36.00-72.00 mg/mL |

Data sourced from multiple research findings. researchgate.netijpbp.com

Antifungal and Anti-Yeast Properties

In addition to their antibacterial effects, 4-hydroxybenzoates are potent inhibitors of fungi and yeasts. They are widely employed as preservatives in food, cosmetics, and pharmaceuticals to prevent spoilage from these microorganisms. researchgate.net The antifungal action often requires higher concentrations of the preservative compared to the antibacterial action. agrojournal.org

Methyl 4-hydroxybenzoate has demonstrated efficacy against common spoilage fungi and yeasts such as Aspergillus niger, Candida albicans, and Saccharomyces cerevisiae. researchgate.net Similarly, sodium benzoate is known for its high inhibitory activity against a wide range of fungi, with its effectiveness increasing at higher concentrations. researchgate.net It is particularly effective against Candida albicans, a common yeast. agrojournal.org The fungistatic mechanism of these compounds is believed to involve the inhibition of key enzymes and disruption of the cell membrane. frontiersin.org

The table below presents the Minimum Inhibitory Concentration (MIC) values for methyl 4-hydroxybenzoate against representative fungal and yeast species.

| Compound | Fungal/Yeast Species | Minimum Inhibitory Concentration (MIC) |

| Methyl 4-hydroxybenzoate | Aspergillus niger | 1 mg/mL |

| Methyl 4-hydroxybenzoate | Candida albicans | 1 mg/mL |

| Methyl 4-hydroxybenzoate | Saccharomyces cerevisiae | 1 mg/mL |

Data based on reported antimicrobial studies. researchgate.net

Synergistic Antimicrobial Effects of 4-Hydroxybenzoates with Co-Preservatives

The antimicrobial efficacy of 4-hydroxybenzoates can be significantly enhanced when used in combination with other preservatives, a phenomenon known as synergism. This approach allows for a broader spectrum of activity and can reduce the required concentrations of individual preservatives.

Synergy has been reported between different paraben esters. nih.gov Since the antimicrobial activity of parabens increases with the length of the alkyl chain, combining shorter-chain (like methylparaben) and longer-chain (like butylparaben) esters can create a more potent preservative system. nih.gov Studies have identified novel combinations of methyl, ethyl, propyl, and butyl parabens that perform as well as or better than standard mixtures, sometimes at half the total concentration. nih.gov

Furthermore, sodium benzoate, a close analogue, exhibits synergistic effects when combined with other food preservatives like sodium nitrite. agrojournal.org This combination shows enhanced inhibitory action against a significant percentage of tested microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. agrojournal.org However, not all combinations result in synergy; the mixture of sodium benzoate and potassium sorbate, for instance, has been observed to have an additive or indifferent effect against most tested species. agrojournal.org

The following table summarizes the observed interactions of sodium benzoate combinations against various microorganisms.

| Preservative Combination | Microorganism | Observed Effect |

| Sodium Nitrite + Sodium Benzoate | Escherichia coli | Synergistic |

| Sodium Nitrite + Sodium Benzoate | Staphylococcus aureus | Synergistic |

| Sodium Nitrite + Sodium Benzoate | Bacillus mucoides | Synergistic |

| Sodium Nitrite + Sodium Benzoate | Candida albicans | Synergistic |

| Sodium Benzoate + Potassium Sorbate | Aspergillus flavus | Additive |

| Sodium Benzoate + Potassium Sorbate | Escherichia coli | Additive |

| Sodium Benzoate + Potassium Sorbate | Bacillus subtilis | Indifferent |

| Sodium Benzoate + Potassium Sorbate | Pseudomonas aeruginosa | Indifferent |

This table illustrates the varied interactions between preservative combinations, highlighting the specificity of synergistic effects. agrojournal.org

Environmental Biotransformation and Metabolic Fate of 4 Hydroxybenzoic Acid Derivatives

Microbial Catabolism of 4-Hydroxybenzoic Acid Esters

The microbial breakdown of 4-hydroxybenzoic acid esters, commonly known as parabens, is a critical process in their environmental degradation. This catabolism is initiated by the enzymatic hydrolysis of the ester bond, releasing 4-hydroxybenzoic acid, which then enters central metabolic pathways.

The initial and rate-limiting step in the microbial degradation of parabens is the hydrolysis of the ester linkage. nih.govresearchgate.net This reaction is catalyzed by esterase enzymes, which cleave the bond to yield 4-hydroxybenzoic acid and the corresponding alcohol. nih.govresearchgate.net For instance, the degradation of methylparaben results in 4-hydroxybenzoic acid and methanol (B129727). researchgate.net

Several bacterial strains have demonstrated the ability to perform this hydrolysis. Enterobacter cloacae strain EM, isolated from a commercial dietary supplement, can efficiently hydrolyze methyl-, ethyl-, and propylparaben. nih.gov This strain was capable of hydrolyzing approximately 500 mg/L of these parabens in less than two hours. nih.gov Studies with sonicated cultures of E. cloacae EM indicated that the esterase responsible for this activity is intracellular. nih.gov The supernatant of a sonicated culture showed a significantly higher rate of methylparaben hydrolysis compared to the supernatant of a non-sonicated culture, where 80% of the paraben remained after 15 minutes, in contrast to only 0.06% remaining in the sonicated sample. nih.gov

The following table summarizes the hydrolytic activity of Enterobacter cloacae strain EM on different parabens.

| Paraben | Initial Concentration (mg/L) | Time for ~Complete Hydrolysis (hours) |

| Methylparaben | 500 | < 2 |

| Ethylparaben | 500 | < 2 |

| Propylparaben | 500 | < 2 |

This data is based on the findings from Valkova et al. (2001). nih.gov

Following enzymatic hydrolysis, the resulting 4-hydroxybenzoic acid (4-HBA) can be utilized by a wide range of microorganisms as a sole source of carbon and energy. mdpi.com This capability is crucial for the complete mineralization of paraben compounds in the environment.

Bacteria from diverse genera have been shown to grow on 4-HBA. For example, Pseudarthrobacter phenanthrenivorans Sphe3, a versatile degrader of aromatic compounds, is capable of growing on 4-HBA as its only carbon and energy source. mdpi.com Similarly, various species of Bacillus have been documented to degrade 4-hydroxybenzoate (B8730719). nih.gov The ability to utilize 4-HBA is not limited to a few specialist species but is found across different bacterial groups, highlighting its importance as a metabolic intermediate. mdpi.comnih.gov The bacterium Herbaspirillum aquaticum KLS-1 was also identified as capable of using p-hydroxybenzoic acid as its sole carbon source, completely degrading 500 mg/L within 18 hours. nih.gov

Once formed, 4-hydroxybenzoic acid is channeled into central catabolic pathways. The most common route for the aerobic degradation of 4-HBA involves its conversion to protocatechuate. nih.govcabidigitallibrary.org This reaction is catalyzed by the enzyme 4-hydroxybenzoate 3-hydroxylase. mdpi.comnih.gov Protocatechuate is a key intermediate that serves as a branching point for further degradation. researchgate.net

From protocatechuate, the degradation can proceed via two primary routes, both of which are branches of the β-ketoadipate pathway: researchgate.netoup.com

The Protocatechuate ortho-cleavage pathway: Protocatechuate is cleaved by protocatechuate 3,4-dioxygenase to form β-carboxy-cis,cis-muconate. nih.gov This pathway is highly conserved in many prokaryotes, including Acinetobacter calcoaceticus and Pseudomonas putida. nih.govasm.org

The Protocatechuate meta-cleavage pathway: Protocatechuate is cleaved by protocatechuate 4,5-dioxygenase to yield 4-carboxy-2-hydroxymuconate semialdehyde. nih.gov

In some microorganisms, protocatechuate can be decarboxylated to form another key intermediate, catechol . mdpi.comresearchgate.net Catechol can then be degraded through its own ortho- or meta-cleavage pathways, which eventually converge with the β-ketoadipate pathway, funneling the carbon into the tricarboxylic acid (TCA) cycle. mdpi.comoup.com For instance, in Pseudarthrobacter phenanthrenivorans Sphe3, it appears that 4-hydroxybenzoate is first hydroxylated to protocatechuate, which is then either cleaved or decarboxylated to form catechol. mdpi.com

The following table outlines the key enzymes and intermediates in the major catabolic pathways for 4-hydroxybenzoate.

| Initial Substrate | Key Intermediate | Cleavage Pathway | Key Enzyme |

| 4-Hydroxybenzoate | Protocatechuate | ortho-cleavage | Protocatechuate 3,4-dioxygenase nih.gov |

| 4-Hydroxybenzoate | Protocatechuate | meta-cleavage | Protocatechuate 4,5-dioxygenase nih.govresearchgate.net |

| 4-Hydroxybenzoate | Protocatechuate -> Catechol | meta-cleavage | Catechol 2,3-dioxygenase oup.comresearchgate.net |

Decarboxylation, the removal of a carboxyl group, is a key reaction in the microbial catabolism of 4-hydroxybenzoate and its downstream intermediates. This can occur through both oxidative and non-oxidative mechanisms.

Oxidative decarboxylation has been observed in the degradation of protocatechuate. In some bacteria, such as Rhodococcus jostii RHA1, protocatechuate can be oxidatively decarboxylated to form hydroxyquinol. nih.gov The formation of hydroxyquinol as a metabolite was also noted during the catabolism of 4-HBA by Pseudarthrobacter phenanthrenivorans Sphe3. nih.gov

A more direct decarboxylation of 4-hydroxybenzoate itself has also been documented. While many aerobic bacteria metabolize 4-HBA via protocatechuate, some can directly decarboxylate it to phenol (B47542). nih.govasm.org For example, Enterobacter cloacae strain EM stoichiometrically converts 4-hydroxybenzoic acid to phenol under aerobic conditions. nih.govresearchgate.net This aerobic transformation is considered a rare pathway. asm.org The conversion of approximately 500 mg/L of parabens to phenol by this strain was completed within 5 hours. nih.gov

Non-oxidative decarboxylation of 4-hydroxybenzoate to phenol is more commonly associated with anaerobic bacteria. nih.govasm.org This reaction has been identified in anaerobic consortia and specific species like Clostridium hydroxybenzoicum. asm.org An oxygen-sensitive 4-hydroxybenzoate decarboxylase has been studied in a coculture containing a Clostridium-like strain. nih.gov

Environmental Persistence and Bioremediation Research of 4-Hydroxybenzoate

Due to its high chemical stability and widespread use, 4-hydroxybenzoic acid and its derivatives can persist and accumulate in various environments, leading to their classification as priority pollutants. nih.gov Their presence in soil and water can pose potential risks to ecosystems and human health. nih.govnih.gov

However, the diverse microbial catabolic pathways described above form a strong basis for the bioremediation of environments contaminated with these compounds. mdpi.comnih.gov Bioremediation is considered a sustainable approach for the removal of 4-hydroxybenzoate and its derivatives. mdpi.comnih.gov The ability of numerous microorganisms to utilize 4-HBA as a sole carbon source is a key advantage for developing effective bioremediation strategies. mdpi.comnih.gov

Research in this area focuses on identifying and characterizing new microbial strains with high degradation capabilities and understanding the genetic and enzymatic mechanisms involved. nih.gov For example, the isolation of strains like Pseudarthrobacter phenanthrenivorans Sphe3 and Herbaspirillum aquaticum KLS-1, which efficiently degrade 4-HBA, provides valuable candidates for bioremediation applications. mdpi.comnih.gov A deeper understanding of these degradation pathways could allow for the optimization of conditions or genetic manipulation of microorganisms to enhance their catabolic activity, leading to more efficient cleanup of polluted sites. nih.gov

Diverse Research Applications of Sodium 4 Hydroxybenzoate Beyond Preservation

Applications in Fundamental Biochemical Research

In biochemical research, sodium 4-hydroxybenzoate (B8730719) is utilized as a specific substrate and probe to elucidate enzymatic mechanisms, understand metabolic pathways, and investigate the intricate interactions between molecules.

Exploration of Enzyme Activity and Metabolic Pathway Analysis

Sodium 4-hydroxybenzoate serves as a key substrate in the study of various enzymatic reactions and the delineation of microbial metabolic pathways. Its transformation by specific enzymes allows researchers to characterize enzyme kinetics, substrate specificity, and reaction mechanisms.

One of the most well-studied enzymes in this context is p-hydroxybenzoate hydroxylase , a flavoprotein monooxygenase that plays a crucial role in the aerobic degradation of aromatic compounds by microorganisms. nih.govresearchgate.netnih.gov This enzyme catalyzes the hydroxylation of p-hydroxybenzoate to form 3,4-dihydroxybenzoate (protocatechuate). researchgate.netnih.gov Kinetic studies using this compound as a substrate have been instrumental in understanding the enzyme's ping-pong mechanism, involving ternary complexes with the enzyme, substrate, and cofactors like NADPH. researchgate.netnih.gov The binding of p-hydroxybenzoate to the enzyme induces significant conformational changes, a phenomenon that has been extensively studied to understand enzyme-ligand dynamics. nih.gov

Furthermore, the degradation of 4-hydroxybenzoate is a central theme in microbial metabolism, and its sodium salt is used to explore these diverse catabolic routes. Microorganisms have evolved several pathways to utilize 4-hydroxybenzoate as a carbon and energy source. By providing this compound to microbial cultures and analyzing the intermediates, researchers can map these complex metabolic networks. researchgate.netthesciencenotes.comnih.govmdpi.com

Key Microbial Degradation Pathways of 4-Hydroxybenzoate:

| Pathway | Key Intermediate(s) | General Mechanism | Significance in Research |

| Protocatechuate Pathway | Protocatechuate, β-ketoadipate | Hydroxylation of 4-hydroxybenzoate to protocatechuate, followed by ring cleavage. researchgate.netnih.govmdpi.com | Studying the function of dioxygenase enzymes and the regulation of aromatic degradation gene clusters. |

| Gentisate Pathway | Gentisate, Maleylpyruvate | Conversion of 4-hydroxybenzoate to gentisate, followed by ring cleavage. | Investigating alternative aromatic catabolism routes and the diversity of microbial metabolic capabilities. |

| Anaerobic Degradation | Benzoyl-CoA | Reductive dehydroxylation to benzoate (B1203000), which is then metabolized via the benzoyl-CoA pathway. | Elucidating microbial metabolism in anoxic environments, crucial for understanding biogeochemical cycles. |

These studies are not only fundamental to understanding microbial physiology and evolution but also have practical implications in bioremediation, where microorganisms are used to clean up aromatic pollutants. mdpi.com

Use as a Hydroxyl Radical Scavenger in Free Radical Research (In Vitro and Animal Models)

In the field of free radical biology, this compound is employed as a chemical trap to detect and quantify the highly reactive and damaging hydroxyl radical (•OH). The formation of this radical is implicated in a wide range of pathologies, making its detection a critical aspect of biomedical research.

When this compound reacts with hydroxyl radicals, it undergoes hydroxylation to form specific dihydroxybenzoate isomers. The detection and quantification of these products serve as a biomarker for hydroxyl radical production. Research has shown that 4-hydroxybenzoate can be a valuable tool for this purpose, with some advantages over the more commonly used salicylate (B1505791) (2-hydroxybenzoate).

A comparative study evaluated the efficacy of 4-hydroxybenzoate and salicylate as hydroxyl radical traps in various models:

In Vitro Efficiency : The relative hydroxyl radical trapping efficiencies were determined in vitro.

Animal Models (Rat Serum) : The formation of dihydroxybenzoate isomers was measured in rat serum following the injection of 2- or 4-hydroxybenzoate.

In Vivo Microdialysis : Hydroxyl radical trapping was compared in vivo using intrastriatal microdialysis in rats.

These studies have demonstrated that this compound is an effective hydroxyl radical scavenger, providing researchers with a reliable method to investigate oxidative stress in biological systems.

Investigation of Biomolecular Interactions

The study of interactions between small molecules and biological macromolecules like proteins is fundamental to drug discovery and understanding physiological processes. While direct and extensive research on this compound in this specific application is not widely documented, studies on the closely related compound, sodium benzoate, provide a strong model for how such investigations are conducted. These studies often utilize proteins like bovine serum albumin (BSA) due to its structural homology to human serum albumin, its stability, and its affordability. nih.gov

Multi-spectroscopic techniques and molecular docking are common methods employed to characterize these interactions. For instance, fluorescence spectroscopy can reveal binding mechanisms, quenching constants, and binding sites, often near tryptophan residues. nih.gov UV-vis absorption, synchronous fluorescence, and circular dichroism (CD) spectra are used to determine conformational changes in the protein upon binding of the small molecule. nih.gov

A study on the interaction between sodium benzoate (SB) and BSA revealed the following:

| Parameter | Finding | Implication |

| Binding Constant (Kb) | ~10^4 M^-1 | Indicates a strong binding interaction between sodium benzoate and BSA. nih.gov |

| Thermodynamic Parameters (ΔH⁰, ΔS⁰) | Negative values | Suggests that hydrogen bonding and van der Waals forces are the primary drivers of the interaction. nih.gov |

| Binding Site | Site I of BSA | Identified through competitive binding experiments with site-specific markers. nih.gov |

| Conformational Changes | Alterations in the secondary structure of BSA | The binding of sodium benzoate induces changes in the protein's conformation. nih.gov |

These types of studies, while conducted on sodium benzoate, illustrate the principles and techniques that can be applied using this compound to probe the binding affinity, forces, and conformational effects of its interaction with proteins and other biomolecules. Such research is crucial for understanding the pharmacokinetics and pharmacodynamics of various compounds.

Agricultural and Plant Science Research Applications

In the agricultural and plant sciences, this compound is being explored for its potential to influence plant growth and soil chemistry, offering avenues for improving crop resilience and nutrient management.

Studies on Plant Growth Regulation

The exogenous application of phenolic compounds, including derivatives of benzoic acid, is an area of active research in plant science for their potential role as plant growth regulators. The effects of these compounds are often dose-dependent, with low concentrations sometimes promoting growth and higher concentrations exhibiting inhibitory or phytotoxic effects.

Research on the effect of sodium benzoate on various plant species has provided insights into its potential as a plant growth regulator, particularly under conditions of abiotic stress. For example, a study on wheat seedlings under compound heavy metal stress demonstrated that the application of sodium benzoate at concentrations of 2–4 g L⁻¹ could alleviate stress-induced damage. researchgate.net The positive effects observed in this study included:

Increased chlorophyll (B73375) content and improved chlorophyll fluorescence parameters.

Enhanced accumulation of osmolytes like soluble proteins and free proline, which helps in osmotic adjustment.

Increased activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD).

Reduced content of malondialdehyde (MDA), a marker of lipid peroxidation and cell membrane damage.

Facilitated root development and improved root activity. researchgate.net

Conversely, at higher concentrations (>6 g L⁻¹), sodium benzoate showed inhibitory effects on wheat seedling growth. researchgate.net Similarly, a study on rice (Oryza sativa) found that sodium benzoate at concentrations of 5 mM and 10 mM decreased the germination rate, plant growth, and biomass accumulation. semanticscholar.orgresearchgate.net

Another study indicated that p-hydroxybenzoic acid at low concentrations can promote seed germination and the growth of seedlings, and also affect the activity of the plant's antioxidant enzymes. researchgate.net

Summary of Reported Effects of Benzoic Acid Derivatives on Plant Growth:

| Plant Species | Compound | Concentration | Observed Effect | | --- | --- | --- | | Wheat (Triticum aestivum) | Sodium Benzoate | 2–4 g L⁻¹ (under heavy metal stress) | Alleviation of stress, improved physiological parameters. researchgate.net | | Wheat (Triticum aestivum) | Sodium Benzoate | >6 g L⁻¹ (under heavy metal stress) | Inhibition of growth. researchgate.net | | Rice (Oryza sativa) | Sodium Benzoate | 5 mM and 10 mM | Decreased germination, growth, and biomass. semanticscholar.orgresearchgate.net | | General Seedlings | p-Hydroxybenzoic Acid | Low concentrations | Promotion of seed germination and seedling growth. researchgate.net |

These findings suggest that this compound and related compounds have potential applications in agriculture for enhancing plant tolerance to environmental stresses, although careful consideration of the optimal concentration is crucial to avoid phytotoxicity.

Influence on Nitrogen Complexation in Organic Matter (e.g., Manure)

Efficient nitrogen management in agriculture is critical for both crop productivity and environmental protection. A significant challenge is the loss of nitrogen from organic matter, such as manure, through volatilization of ammonia (B1221849) and leaching of nitrates. Research has begun to explore the role of simple phenolic compounds, like 4-hydroxybenzoic acid, in increasing the retention of nitrogen in manure.

The hypothesis is that these phenolic acids can facilitate the binding of nitrogenous compounds to the more stable fiber components of manure, specifically the acid detergent fiber (ADF). This would result in a greater proportion of nitrogen being in a less mobile, more slowly released form.

A study investigated the effects of applying solutions of various benzoic acid derivatives, including this compound, to dried and pulverized manure. The results supported the hypothesis that these compounds can increase the amount of nitrogen bound to the manure fiber (ADF-N).

Effect of Benzoic Acid Derivatives on Nitrogen Binding in Manure:

| Compound | Concentration | Effect on ADF-N |

| Sodium Benzoate | 0.001 M, 0.01 M, 0.1 M | Increased ADF-N with increasing concentration. |

| This compound | 0.001 M, 0.01 M, 0.1 M | Increased ADF-N with increasing concentration. |

| 3,4-dihydroxybenzoic acid | 0.001 M, 0.01 M, 0.1 M | Increased ADF-N with increasing concentration. |

| Gallic Acid | 0.001 M, 0.01 M, 0.1 M | Increased ADF-N with increasing concentration. |

The study concluded that contact with common phenolic acids can lead to the complexation of nitrogen with manure ADF. This has significant implications for manure management, as it could potentially slow down the mineralization of nitrogen, making it less available for loss through volatilization or leaching. Further research is needed to understand how this bound nitrogen becomes available to plants over time.

Research in Advanced Materials and Catalysis

This compound is increasingly recognized for its utility in specialized chemical research, extending far beyond its traditional role as a preservative. Its unique molecular structure, featuring both a carboxylate and a hydroxyl group on a benzene (B151609) ring, facilitates its application in the development of advanced materials and catalytic systems. Researchers are exploring its potential in creating complex supramolecular structures and as a key reactant in efficient catalytic processes.

Supramolecular Self-Assembly and Clustering Phenomena

The self-assembly of molecules into ordered supramolecular structures is a cornerstone of materials science, driven by non-covalent interactions such as hydrogen bonding, electrostatic forces, and π-π stacking nih.gov. The 4-hydroxybenzoate anion, due to its capacity to act as both a hydrogen bond donor and acceptor, can form hydrogen bonds with water and with other anions rsc.org. This ability is crucial for its self-organization and clustering behavior in aqueous solutions.

Molecular dynamics simulations have provided significant insight into the clustering of hydroxybenzoate (HB) isomers. The relative positions of the hydroxyl and carboxylate groups on the benzene ring critically influence the anion's mobility and its tendency to form clusters rsc.org. At lower concentrations, hydrogen bonding with water is the dominant factor determining mobility. However, at higher concentrations, the formation of clusters becomes a significant phenomenon rsc.org.

Detailed studies have revealed distinct clustering patterns for different isomers. While the ortho isomer tends to form simple dimers, and the meta isomer forms clusters of around five anions, the para-isomer (4-hydroxybenzoate) is capable of forming much larger clusters, sometimes exceeding ten units in either ring or chain conformations rsc.org. These differences in self-assembly are attributed to the specific hydrogen bonding patterns each isomer can adopt.

| Isomer | Predominant Cluster Type | Typical Cluster Size | Structural Conformation |

|---|---|---|---|

| ortho-Hydroxybenzoate | Dimers | ~2 units | Predominantly cyclic dimers with 2 hydrogen bonds per dimer |

| meta-Hydroxybenzoate | Clusters | ~5 units | - |

| para-Hydroxybenzoate (4-Hydroxybenzoate) | Large Clusters | >10 units | Rings or Chains |

Catalytic Applications: Phase-Transfer Catalysis of 4-Hydroxybenzoates

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid) nih.gov. A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports an ionic reactant from one phase to another where the reaction can proceed wikipedia.org. This methodology is widely used in industrial synthesis for its efficiency and potential to reduce the need for organic solvents wikipedia.org.

This compound has been a subject of study in ultrasound-assisted solid-liquid phase-transfer catalysis (U-SLPTC) for its own esterification with benzyl (B1604629) bromide nih.govscientificlabs.co.uksigmaaldrich.com. In this process, the solid this compound reacts with liquid benzyl bromide. The reaction is significantly accelerated by the presence of a phase-transfer catalyst and ultrasound irradiation nih.gov.